4'-Chloro-3'-fluoroacetophenone
Overview
Description
4’-Chloro-3’-fluoroacetophenone is a halogenated benzene derivative . It is used in organic synthesis . The molecular formula is C8H6ClFO .
Molecular Structure Analysis
The IUPAC name for 4’-Chloro-3’-fluoroacetophenone is 1-(4-chloro-3-fluorophenyl)ethanone . The InChI string is InChI=1S/C8H6ClFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 . The Canonical SMILES is CC(=O)C1=CC(=C(C=C1)Cl)F .Physical And Chemical Properties Analysis
4’-Chloro-3’-fluoroacetophenone has a molecular weight of 172.58 g/mol . It is white to pale yellow in color and can exist in the form of crystals, powder, or a fused solid . It is slightly soluble in water . The melting point is between 36.0 to 46.0 °C .Scientific Research Applications
Molecular Structure Analysis and NBO Analysis (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, synthesized from 4-fluoroacetophenone and 4-chlorobenzaldehyde, has been studied for its molecular structure using IR, X-ray diffraction, and DFT methods. This compound's hyperpolarizability is notably high, suggesting potential in nonlinear optical (NLO) materials applications. Its HOMO-LUMO transition indicates electron density transfer between chlorophenyl and fluorophenyl rings, which is significant in electronic and photonic devices (Najiya et al., 2014).
Synthetic Methodologies Different synthetic routes for para-substituted α-fluoroacetophenones have been explored. For instance, electrophilic fluorination of trimethylsilyl enol ethers of acetophenones using Selectfluor has yielded high to moderate results depending on the substituents. These methodologies are crucial for producing α-fluoroacetophenones, which are valuable in various chemical syntheses (Fuglseth et al., 2008).
Insecticidal Activities Novel 2-methylthio-3'/4'-substituted acetophenone oxime O-ethers, including 2-methylthio-4'-fluoroacetophenone derivatives, have shown significant insecticidal activity against various pests. Their effectiveness surpasses some commercial insecticides, highlighting their potential in agricultural pest control (Liu et al., 2005).
Corrosion Inhibition Compounds like 4-chloro-acetophenone-O-1'-(1'.3'.4'-triazolyl)-metheneoxime, derived from 4-fluoroacetophenone, have been studied for their corrosion inhibitive performance on mild steel in acidic media. These studies involve density functional theory and quantum chemical parameters, indicating their potential use in corrosion prevention (Guo et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZHNDSADJDUPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396887 | |
Record name | 4'-Chloro-3'-fluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3'-fluoroacetophenone | |
CAS RN |
151945-84-5 | |
Record name | 4'-Chloro-3'-fluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Chloro-3'-fluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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